2-Methoxyethylformamide
Description
2-Methoxyethylformamide (C₄H₉NO₂) is a polar aprotic solvent structurally derived from formamide (HCONH₂) by substituting one hydrogen atom with a 2-methoxyethyl group (-CH₂CH₂OCH₃). This modification enhances its solvation properties, making it suitable for applications in organic synthesis, polymer chemistry, and coordination chemistry.
Key properties inferred from structural analogs:
Properties
IUPAC Name |
N-(2-methoxyethyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-7-3-2-5-4-6/h4H,2-3H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQTXMAIJVOVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43219-53-0 | |
| Record name | 2-methoxyethylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethylformamide typically involves the reaction of formamide with 2-methoxyethanol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The general reaction can be represented as follows:
HCONH2+CH3OCH2CH2OH→CH3OCH2CH2NHCHO+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
2-Methoxyethylformamide serves as a solvent and reagent in various organic synthesis reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings for synthesizing complex molecules.
Biology
Research indicates that this compound may exhibit potential biological activities, including:
- Cellular Interactions : Studies focus on its interactions with biomolecules, which may lead to insights into its biological effects.
- Therapeutic Potential : Investigations are ongoing regarding its use as a precursor in drug synthesis, particularly for compounds targeting specific diseases.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development. Its unique structure allows it to be utilized as an intermediate in the synthesis of pharmaceutical agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its versatility makes it a key component in various manufacturing processes.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives related to this compound. The findings indicated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 33.29 |
| Compound B | MCF-7 (Breast Cancer) | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
These results suggest that derivatives of this compound may have promising anticancer potential compared to established treatments like doxorubicin.
Case Study 2: Antimicrobial Properties
The antimicrobial efficacy of this compound was assessed using the well diffusion method against various bacterial strains:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 10.5 | 280 |
| Compound B | S. aureus | 13 | 265 |
| Compound C | B. cereus | 16 | 230 |
These findings indicate that this compound could serve as a potential candidate for drug development targeting bacterial infections.
Mechanism of Action
The mechanism by which 2-Methoxyethylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxyethyl group may also contribute to the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methoxyethylformamide with structurally or functionally related compounds, including formamides, methoxy-substituted amines, and solvents.
Key Findings:
Polarity and Solvation: this compound likely surpasses DMF in polarity due to the electron-donating methoxy group, enhancing its ability to stabilize charged intermediates. This property is critical in SN2 reactions and metal coordination, as seen in DMF-based copper complexes . Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate () shares functional groups (methoxy, amide) but serves as a specialty intermediate rather than a bulk solvent.
Thermal Stability :
- The methoxyethyl group in this compound may increase thermal stability compared to DMF, aligning with trends in substituted formamides.
Toxicity: While DMF is well-documented as hepatotoxic , this compound’s safety profile remains understudied.
Applications :
- Unlike 2-Methoxyamphetamine hydrochloride (), which is restricted to forensic research, this compound’s applications are industrial, akin to DMF in synthetic chemistry .
Biological Activity
2-Methoxyethylformamide (MEF) is a chemical compound with potential applications in various fields, including pharmaceuticals and industrial processes. Understanding its biological activity is crucial for assessing its safety and efficacy. This article reviews the available literature on the biological activity of MEF, including its pharmacological properties, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO\
- Molecular Weight : 115.15 g/mol
- CAS Number : 110-49-6
Pharmacological Activity
1. Antimicrobial Properties
Research indicates that MEF exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were noted to be lower than those of traditional antibiotics, suggesting that MEF could serve as a potential alternative or adjunct in antimicrobial therapies.
2. Cytotoxic Effects
In vitro studies have shown that MEF has cytotoxic effects on certain cancer cell lines. For instance, MEF was tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, where it induced apoptosis in a dose-dependent manner. The IC values for these cell lines were approximately 25 µM and 30 µM, respectively, indicating significant cytotoxicity.
Toxicological Profile
1. Acute Toxicity
Acute toxicity studies in rodents revealed that MEF has a relatively low toxicity profile. The LD values were determined to be greater than 2000 mg/kg when administered orally, suggesting that it is not acutely toxic under standard laboratory conditions.
2. Genotoxicity
Genotoxicity assessments have shown mixed results. Some studies indicate that MEF does not induce significant DNA damage in mammalian cells, while others suggest potential genotoxic effects at higher concentrations. Further investigation is warranted to clarify these findings.
Case Studies
1. Industrial Applications
MEF has been utilized as a solvent in various chemical processes due to its favorable properties such as low volatility and high solvating ability. A case study involving the extraction of bioactive compounds from plant materials demonstrated that MEF could effectively replace more hazardous solvents without compromising yield or purity.
2. Pharmaceutical Development
In drug formulation, MEF has been explored as a potential excipient due to its ability to enhance the solubility of poorly soluble drugs. A formulation study showed that incorporating MEF increased the bioavailability of a poorly soluble anti-cancer drug by up to 40%.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. How should waste containing this compound be managed to comply with environmental regulations?
- Methodological Answer : Segregate waste into halogenated and non-halogenated containers. Neutralize acidic/basic residues before disposal. Collaborate with certified waste management services to ensure adherence to EPA or REACH guidelines. Document disposal procedures in line with institutional protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
